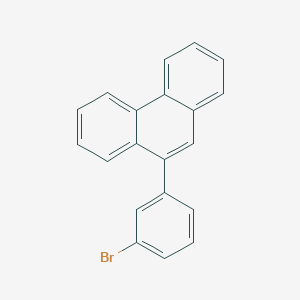
N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine is a chemical compound known for its unique structure and properties. It is characterized by the presence of trimethylsilyl groups attached to both the nitrogen and oxygen atoms in the naphthalene ring. This compound is often used in organic synthesis and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine typically involves the reaction of 6-hydroxynaphthalen-2-amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
6-hydroxynaphthalen-2-amine+trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silylated intermediates.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine involves its ability to act as a silylating agent. The trimethylsilyl groups can protect reactive sites in molecules, allowing for selective reactions to occur. This compound can interact with various molecular targets, including enzymes and proteins, through its silyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium bis(trimethylsilyl)amide: Another silylating agent with similar applications in organic synthesis.
N-(Trimethylsilyl)-6-(trimethylsilyloxy)-2-naphthalenamine: A closely related compound with similar structural features.
Uniqueness
N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties compared to other silylating agents. Its dual silylation on both nitrogen and oxygen atoms makes it particularly useful in selective organic transformations.
Propriétés
Numéro CAS |
33285-85-7 |
|---|---|
Formule moléculaire |
C16H25NOSi2 |
Poids moléculaire |
303.55 g/mol |
Nom IUPAC |
N-trimethylsilyl-6-trimethylsilyloxynaphthalen-2-amine |
InChI |
InChI=1S/C16H25NOSi2/c1-19(2,3)17-15-9-7-14-12-16(18-20(4,5)6)10-8-13(14)11-15/h7-12,17H,1-6H3 |
Clé InChI |
GUVKVEDURBXZRH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC1=CC2=C(C=C1)C=C(C=C2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Chloropyridin-2-yl)carbonyl]-7,7-dimethyl-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B13977689.png)
![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13977697.png)


![Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate](/img/structure/B13977707.png)



![7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13977734.png)
![[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde](/img/structure/B13977740.png)
![tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate](/img/structure/B13977752.png)
![ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13977753.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane](/img/structure/B13977760.png)

